

Spectroscopic comparison of (R)- and (S)-enantiomers of Boc-N-methyl-valine

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Compound of Interest

Compound Name: (R)-2-((tert-Butoxycarbonyl)
(methyl)amino)-3-methylbutanoic
acid

Cat. No.: B558478

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A Spectroscopic Guide to the Enantiomers of Boc-N-methyl-valine: (R) vs. (S)

For researchers engaged in peptide synthesis, drug discovery, and chiral chemistry, the stereochemical purity of amino acid derivatives is paramount. This guide provides a comparative analysis of the spectroscopic properties of the (R)- and (S)-enantiomers of N-tert-butoxycarbonyl-N-methyl-valine (Boc-N-methyl-valine). While many spectroscopic techniques yield identical results for enantiomers, chiroptical methods provide a definitive means of differentiation.

Introduction to Enantiomers and Spectroscopy

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce identical spectra for both the (R)- and (S)-enantiomers of Boc-N-methyl-valine. Differentiation between these stereoisomers requires interaction with another chiral entity, such as polarized light, as utilized in optical rotation and circular dichroism (CD) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for the (R)- and (S)-enantiomers of Boc-N-methyl-valine.

Table 1: Chiroptical Spectroscopy

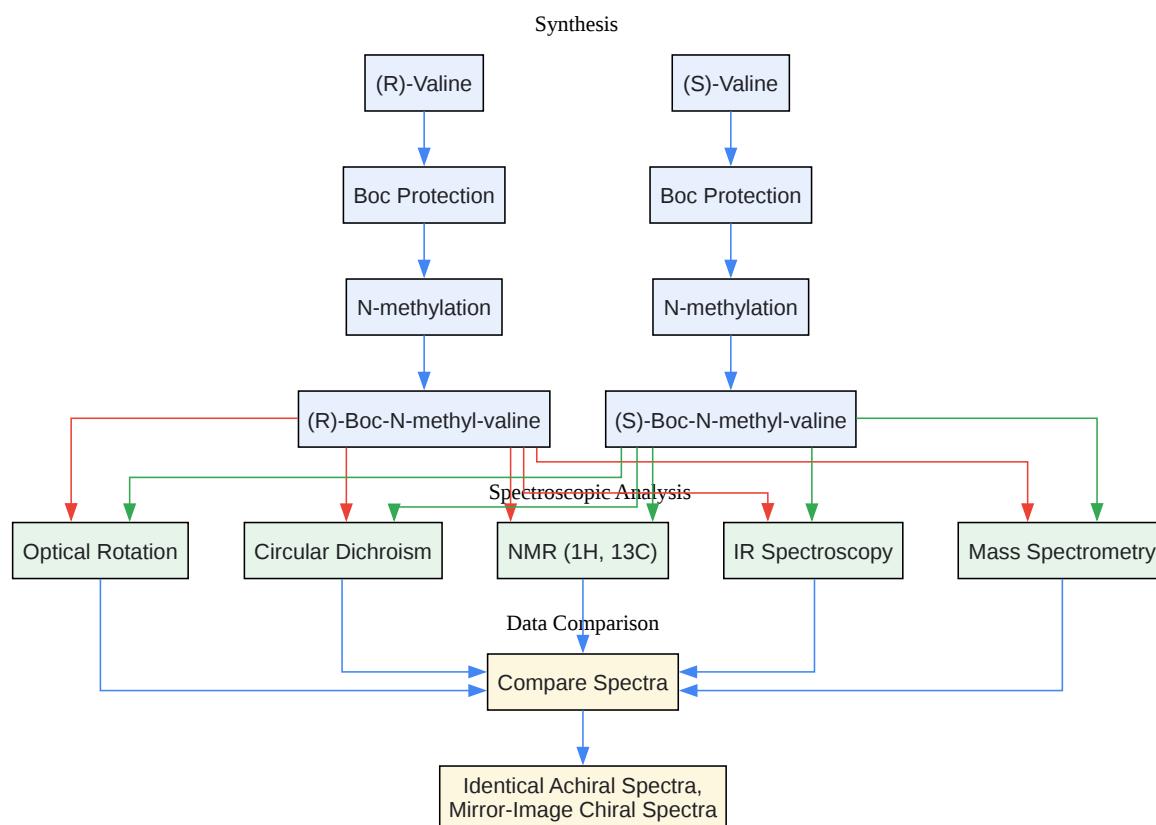
Spectroscopic Technique	(S)-Boc-N-methyl-valine	(R)-Boc-N-methyl-valine	Key Differentiator
Optical Rotation	$[\alpha]^{20}/D = -94 \pm 3^\circ$ (c=0.5, ethanol) [1] [2]	$[\alpha]^{20}/D = +94 \pm 3^\circ$ (c=0.5, ethanol) (predicted)	Sign of rotation
Circular Dichroism (CD)	Expected to show a specific CD spectrum	Expected to show a mirror-image CD spectrum	Mirror-image spectra

Table 2: Achiral Spectroscopy (Expected to be Identical for Both Enantiomers)

Spectroscopic Technique	Expected Data for Both (R)- and (S)-Enantiomers
¹ H NMR	Characteristic peaks for the Boc group (singlet, ~1.4 ppm), N-methyl group (singlet), valine backbone protons, and isopropyl group protons.
¹³ C NMR	Resonances corresponding to the carbonyl carbons (Boc and carboxylic acid), quaternary and methyl carbons of the Boc group, N-methyl carbon, and the carbons of the valine side chain.
IR Spectroscopy	Absorption bands for the N-H stretch (if any residual), C-H stretches, C=O stretches (from the Boc and carboxylic acid groups), and other characteristic vibrations.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound (C ₁₁ H ₂₁ NO ₄ , MW: 231.29 g/mol).

Experimental Workflows

A logical workflow for the synthesis and spectroscopic comparison of the (R)- and (S)-enantiomers of Boc-N-methyl-valine is outlined below.



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Caption: Workflow for the synthesis and spectroscopic comparison of (R)- and (S)-Boc-N-methyl-valine.

Experimental Protocols

Optical Rotation Measurement

Objective: To determine the specific rotation of the enantiomers.

- Sample Preparation: Prepare a solution of the sample (either (R)- or (S)-Boc-N-methyl-valine) in ethanol at a concentration of 0.5 g/100 mL.
- Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).
- Blank Measurement: Fill the polarimeter cell with the pure solvent (ethanol) and zero the instrument.
- Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation.
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.^{[3][4][5]}

NMR Spectroscopy

Objective: To confirm the chemical structure of the compounds.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.^[6]
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- ^1H NMR Acquisition: Acquire a proton NMR spectrum. A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.^[6]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

- Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. The spectra for the (R)- and (S)-enantiomers are expected to be identical.

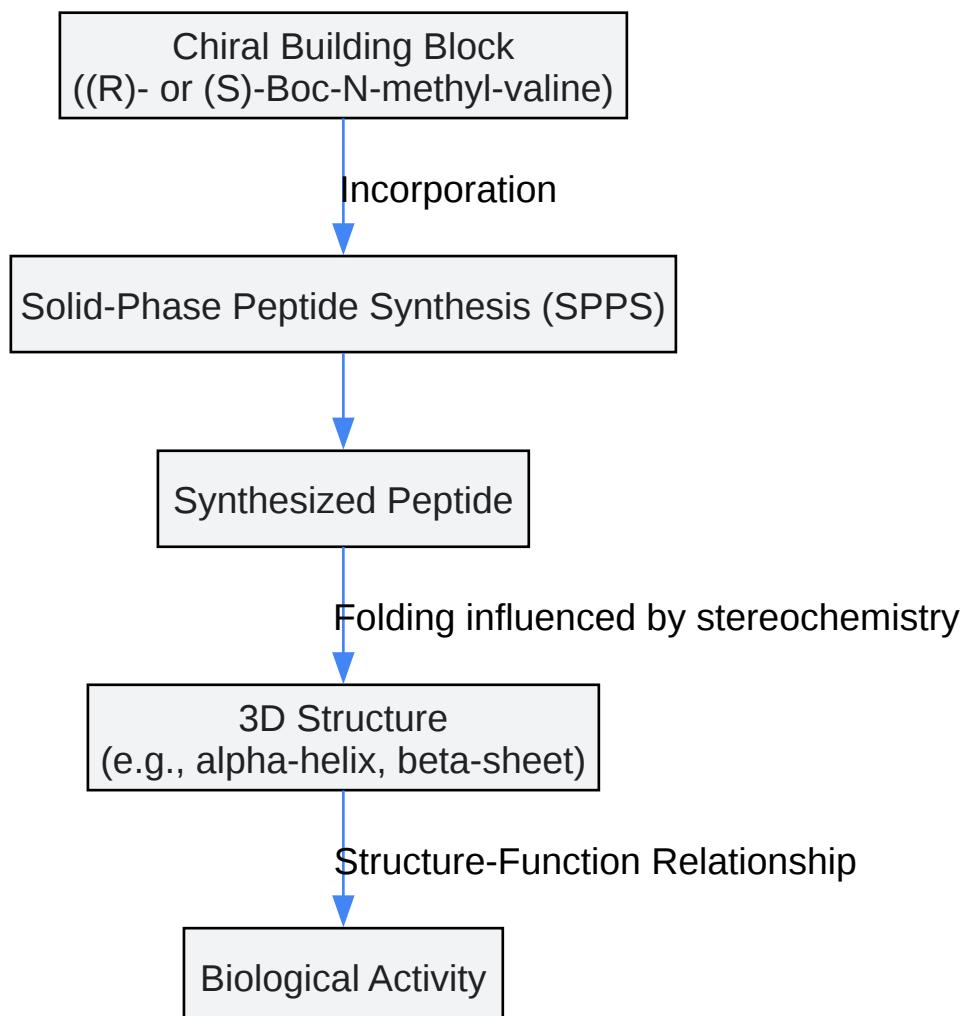
Circular Dichroism (CD) Spectroscopy

Objective: To obtain the chiroptical fingerprint of each enantiomer.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that does not absorb in the wavelength range of interest.
- Instrumentation: Use a CD spectropolarimeter.
- Blank Measurement: Record the spectrum of the solvent in the cuvette.
- Sample Measurement: Record the CD spectrum of the sample solution over the desired wavelength range (typically in the far-UV region for peptide bonds).
- Data Analysis: Subtract the solvent spectrum from the sample spectrum. The CD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other.

Signaling Pathways and Logical Relationships

As Boc-N-methyl-valine is a protected amino acid, it primarily serves as a building block in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). Its direct involvement in biological signaling pathways is not its primary application. The logical relationship in its use is the incorporation into a peptide chain, where its stereochemistry will influence the final three-dimensional structure and, consequently, the biological activity of the synthesized peptide.



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